N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound The molecule consists of a piperidine ring, a benzodioxole moiety, and a benzyl group with a methylthio substitution
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically starts with the formation of the piperidine ring, followed by the introduction of the benzodioxole group. A possible synthesis route involves the N-alkylation of piperidine with a benzyl halide that has a methylthio substitution. The final step is the coupling of this intermediate with benzo[d][1,3]dioxole-5-carboxylic acid via a carboxamide formation reaction, often facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods In an industrial setting, the preparation may involve optimized processes for each step to enhance yield and purity. Large-scale synthesis usually requires the use of automated reactors and precise control of reaction conditions including temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions This compound can undergo several types of reactions:
Oxidation
: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction
: The carbonyl group in the carboxamide can be reduced to amines.
Substitution
: The benzyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation
: Typical oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction
: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-THF complex.
Substitution
: Nucleophiles such as sodium azide (NaN3) or electrophiles like alkyl halides.
Major Products
Oxidation
: Sulfoxide or sulfone derivatives.
Reduction
: Primary or secondary amines.
Substitution
: New derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
: Used as a building block for synthesizing complex organic molecules.
Biology
: Studied for its interactions with biological macromolecules, potentially serving as a ligand in biochemical assays.
Medicine
: Investigated for pharmacological properties, including activity against specific receptors or enzymes.
Industry
: Used in the synthesis of novel materials with specific properties, such as new polymers or catalysts.
Mechanism of Action
The mechanism by which N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The piperidine ring and benzo[d][1,3]dioxole moiety are critical for its binding affinity and activity. These interactions often initiate a cascade of biochemical events that result in the compound's observed effects, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Compared to other compounds with similar structural motifs, N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide may exhibit unique properties due to the specific arrangement and types of functional groups. Similar compounds include:
N-((1-benzylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
: Differing only by the methylthio substitution, which can impact its reactivity and interactions.
N-((1-(2-hydroxybenzyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
: The hydroxyl group imparts different polarity and hydrogen-bonding capabilities.
This makes this compound a unique compound with its own set of applications and behaviors in scientific research and industrial processes.
Biological Activity
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, often referred to as a piperidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : C₁₉H₂₃N₃O₃S
- Molecular Weight : 365.47 g/mol
The presence of the piperidine ring and the benzo[d][1,3]dioxole moiety suggests that it may interact with various biological targets, particularly in the context of neuropharmacology and cancer therapy.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and inhibit specific protein interactions. The compound has been studied for its effects on:
- Neurotransmitter Receptors : It may act as an antagonist or modulator at certain receptors involved in mood regulation and cognitive functions.
- PD-1/PD-L1 Pathway : Preliminary studies suggest that it could interfere with the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy. This pathway is often exploited by tumors to evade immune detection.
Efficacy in Studies
Research has demonstrated varying degrees of efficacy for this compound in different biological assays:
-
In Vitro Studies :
- The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- It exhibited significant activity in assays measuring the inhibition of PD-L1 expression on tumor cells.
-
In Vivo Studies :
- Animal models have been employed to evaluate the therapeutic potential of this compound. It demonstrated reduced tumor growth in xenograft models when compared to control groups.
Data Table: Summary of Biological Activities
Case Study 1: Cancer Treatment Potential
A study conducted by researchers at the Groningen Research Institute highlighted the potential of this compound as an anticancer agent. The study utilized multiple cancer cell lines and reported that this compound significantly inhibited cell growth at micromolar concentrations. The mechanism was linked to its ability to disrupt PD-L1 signaling pathways, enhancing T-cell responses against tumors.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of this compound. Using animal models, researchers assessed its impact on anxiety and depression-like behaviors. The results indicated that administration of the compound led to a significant reduction in anxiety-related behaviors, suggesting a potential application in treating mood disorders.
Properties
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-28-21-5-3-2-4-18(21)14-24-10-8-16(9-11-24)13-23-22(25)17-6-7-19-20(12-17)27-15-26-19/h2-7,12,16H,8-11,13-15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPHEJOIWUJMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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